molecular formula C9H11Cl2N3O B2542249 (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride CAS No. 1609400-00-1

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride

Cat. No.: B2542249
CAS No.: 1609400-00-1
M. Wt: 248.11
InChI Key: XXJBJYTYWQRRLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach is the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. Companies like ChemScene and Benchchem offer bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-(Pyridin-2-yl)isoxazol-5-yl)methanamine dihydrochloride lies in its dual-ring structure, which combines the properties of both pyridine and isoxazole rings. This structural feature enhances its versatility and potential for various applications in scientific research and industry.

Properties

IUPAC Name

(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.2ClH/c10-6-7-5-9(12-13-7)8-3-1-2-4-11-8;;/h1-5H,6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJBJYTYWQRRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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